molecular formula C10H10N2O3S B14460061 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- CAS No. 73806-17-4

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)-

Cat. No.: B14460061
CAS No.: 73806-17-4
M. Wt: 238.27 g/mol
InChI Key: IVBMMYCNWLKIFA-UHFFFAOYSA-N
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Description

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclic framework with an oxirane ring and a thiocyanate group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
  • 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
  • 7-Oxabicyclo(2.2.1)heptane

Uniqueness

Compared to similar compounds, 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- stands out due to its unique thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals .

Properties

CAS No.

73806-17-4

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl thiocyanate

InChI

InChI=1S/C10H10N2O3S/c11-3-16-4-12-9(13)7-5-1-2-6(15-5)8(7)10(12)14/h5-8H,1-2,4H2

InChI Key

IVBMMYCNWLKIFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CSC#N

Origin of Product

United States

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